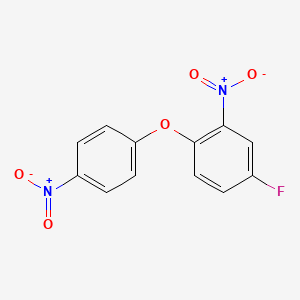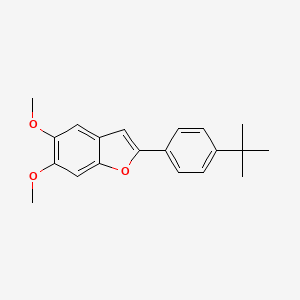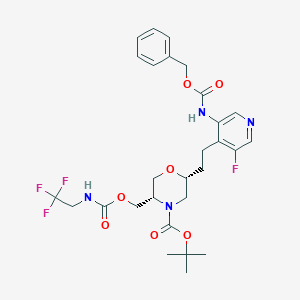![molecular formula C18H17FN4O4 B13047171 N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring, an imidazo[4,5-B]pyridine core, and a benzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated tetrahydrofuran ring and the imidazo[4,5-B]pyridine core.
Reaction Conditions: The fluorinated tetrahydrofuran ring is synthesized through a series of reactions involving fluorination, hydroxylation, and protection-deprotection steps. The imidazo[4,5-B]pyridine core is prepared via cyclization reactions.
Coupling Reactions: The two key fragments are then coupled using amide bond formation techniques, typically involving reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide undergoes various chemical reactions:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-hydroxymethyl tetrahydrofuran and other fluorinated imidazo[4,5-B]pyridines share structural similarities.
Uniqueness: The presence of the fluorinated tetrahydrofuran ring and the specific arrangement of functional groups confer unique chemical and biological properties to this compound.
Properties
Molecular Formula |
C18H17FN4O4 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide |
InChI |
InChI=1S/C18H17FN4O4/c19-13-15(25)12(8-24)27-18(13)23-9-21-14-11(6-7-20-16(14)23)22-17(26)10-4-2-1-3-5-10/h1-7,9,12-13,15,18,24-25H,8H2,(H,20,22,26)/t12-,13+,15-,18-/m1/s1 |
InChI Key |
VTKDPSWPZOGLII-ZFHGCVPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)C4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B13047096.png)
![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)
![1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13047101.png)


![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
![(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047126.png)


![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)



